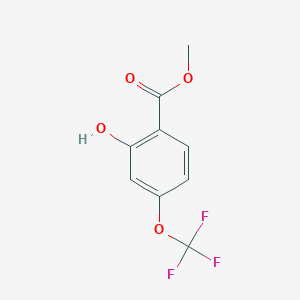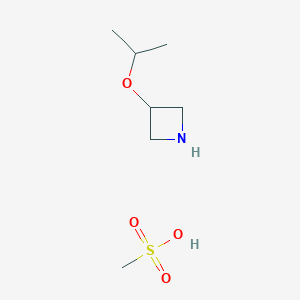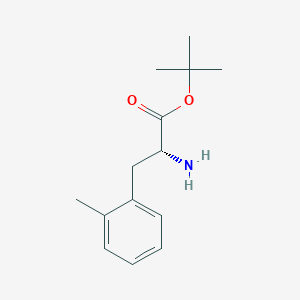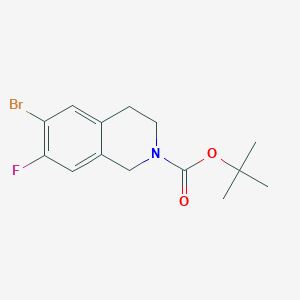![molecular formula C8H18OSi B6602571 [1-(trimethylsilyl)cyclobutyl]methanol CAS No. 97592-21-7](/img/structure/B6602571.png)
[1-(trimethylsilyl)cyclobutyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trimethylsilyl)cyclobutylmethanol, also known as TMSCM, is an organic compound with a molecular formula of C6H15OSi. It is a colorless, flammable liquid with a pungent odor. It is synthesized by the reaction of cyclobutylmethyl alcohol with trimethylsilyl chloride in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This compound is used in a variety of industrial and scientific applications, including the synthesis of pharmaceuticals, cosmetics, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
[1-(trimethylsilyl)cyclobutyl]methanol is used in a variety of scientific research applications, including the synthesis of organic compounds, the study of the mechanism of action of drugs, and the development of new pharmaceuticals. It is also used as a reagent in the synthesis of polymers, and as a solvent in the extraction of natural products. In addition, it is used as a catalyst in the synthesis of polymers and other organic compounds.
Wirkmechanismus
The mechanism of action of [1-(trimethylsilyl)cyclobutyl]methanol is not fully understood, however, it is believed to act as a proton acceptor, with the trimethylsilyl group acting as a Lewis base. This allows it to react with a variety of other molecules, including alcohols, amines, and other organic molecules. It is also believed to be involved in the formation of covalent bonds between molecules, as well as the formation of hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a variety of effects on the body. It has been shown to have a mild sedative effect, as well as a mild analgesic effect. It has also been shown to have an anti-inflammatory effect, and to increase the production of nitric oxide, which is an important signaling molecule in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using [1-(trimethylsilyl)cyclobutyl]methanol in laboratory experiments is that it is a relatively safe and non-toxic compound. It is also relatively inexpensive, and is easily synthesized from readily available starting materials. However, it does have some limitations. It is not very soluble in water, and it can react with other molecules in the presence of oxygen, leading to the formation of unwanted byproducts.
Zukünftige Richtungen
There are a number of potential future directions for the use of [1-(trimethylsilyl)cyclobutyl]methanol. One potential application is in the development of new pharmaceuticals, as it has already been used in the synthesis of a variety of drugs. It could also be used in the development of new polymers, or as a catalyst in the synthesis of organic compounds. Additionally, it could be used in the study of the mechanism of action of drugs, or in the extraction of natural products. Finally, it could be used in the development of new methods for the synthesis of organic compounds, or as a reagent in the synthesis of polymers.
Synthesemethoden
[1-(trimethylsilyl)cyclobutyl]methanol is synthesized by a reaction of cyclobutylmethyl alcohol with trimethylsilyl chloride in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps: first, the alcohol is deprotonated, and then the trimethylsilyl chloride reacts with the resulting anion to form the desired product. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The yield of this reaction is typically high, with yields of up to 99% being reported.
Eigenschaften
IUPAC Name |
(1-trimethylsilylcyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OSi/c1-10(2,3)8(7-9)5-4-6-8/h9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHWKPUJDFDSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1(CCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B6602510.png)



![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)

![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)

![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602565.png)

